Bis(dimethylamino)phosphoryl Chloride
Overview
Description
Bis(dimethylamino)phosphoryl chloride is a chemical compound that has been studied for its potential use in various chemical reactions and as a reagent in the synthesis of other compounds. It is part of a broader class of compounds that have been investigated for their pesticidal properties, as well as their ability to participate in the formation of heterocyclic compounds with potential applications in agriculture . The compound has also been implicated in the synthesis of reaction products with specific structures, such as the reaction with 3-amino-5-phenyl-1,2,4-triazole to form a triazole with a bis(dimethylamido)phosphoryl group .
Synthesis Analysis
The synthesis of bis(dimethylamino)phosphoryl chloride-related compounds often involves complex reactions that can include steps such as lithium-halogen exchange, transmetalation, and reductive-elimination reactions . These synthetic routes can lead to the formation of bimetallic complexes and other derivatives that are useful in various applications, including catalysis and materials science.
Molecular Structure Analysis
The molecular structure of compounds related to bis(dimethylamino)phosphoryl chloride has been elucidated using techniques such as single-crystal X-ray diffraction. For example, the structure of a palladium complex with a bis(N,N-dimethylamino)cyclopropenylidene ligand was determined, revealing the unique binding mode of the ligand to the metal center . Similarly, the structure of a triorganotin cation stabilized by intramolecular Sn-N coordination was characterized, providing insights into the geometry and electronic properties of these types of compounds .
Chemical Reactions Analysis
Bis(dimethylamino)phosphoryl chloride and its derivatives participate in a variety of chemical reactions. For instance, bis(dimethylamino)phosphorodiamidate has been used for the regioselective cyclophosphorylation of cis-diols, enabling the synthesis of high-value cyclophosphates without the need for protecting group chemistry . Additionally, the reactivity of these compounds with other reagents, such as antimony(V) chloride, has been studied, leading to the formation of adducts and dimeric structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(dimethylamino)phosphoryl chloride-related compounds are influenced by their molecular structure and the nature of their substituents. For example, the solubility of triorganotin cations in water and other polar solvents is determined by the nature of the organic groups attached to the tin center . The thermal stability, vibrational spectra, and mass spectra of these compounds have also been reported, providing a comprehensive understanding of their behavior under different conditions .
Scientific Research Applications
Cyclophosphorylation Applications
- Regioselective Cyclophosphorylation : Bis(dimethylamino)phosphorodiamidate (BDMDAP), a derivative of bis(dimethylamino)phosphoryl chloride, facilitates the efficient cyclophosphorylation of vicinal cis-diol moieties in biologically important polyol-organics. This method is used for the synthesis of cyclic phosphates of various compounds, such as myo-inositol, nucleosides, metabolites, and drug molecules, without the need for protecting group chemistry and is suitable for large-scale reactions (Yadav & Krishnamurthy, 2019).
Complex Formation and Reactivity Studies
- Formation of Complexes with Metal Ions : Research indicates the ability of bis(dimethylamino)phosphoryl chloride derivatives to form complexes with various metal ions, including copper, silver, gold, and others. These complexes exhibit unique properties and stability, which are important in the study of metal-organic chemistry (Yamamoto, 1984).
- Reaction with Antimony Chloride : Potassium bis(dimethylamino)phosphate monohydrate reacts with antimony(V) chloride, leading to specific adducts and demonstrating the reactivity of bis(dimethylamino)phosphoryl chloride derivatives with other chemicals (Knödler, Schwarz, & Schmidt, 1987).
Insecticide Research
- Insecticidal Properties : Certain derivatives of bis(dimethylamino)phosphoryl chloride have been studied for their insecticidal properties. For instance, bis(bis dimethylamino phosphonous) anhydride, a derivative, was found to be effective as a systemic insecticide for controlling aphids and other plant pests (Ripper, Greenslade, & Hartley, 1950).
Phosphorus Compounds and Fluoride Reactions
- Phosphorus Fluorides Chemistry : The reaction of phosphoryl fluoride with dimethylamine, yielding various derivatives including bis(dimethylamino)phosphorylfluoride, highlights the reactivity of bis(dimethylamino)phosphoryl chloride in the context of phosphorus fluoride chemistry (Cavell, 1967).
Analytical Chemistry Applications
- Selective Sensing of Sulfate : A bis(cyclopeptide) containing 4,4'-bis(dimethylamino)biphenyl linker exhibits selective sensing capabilities for sulfate in aqueous solutions. This demonstrates the potential of bis(dimethylamino)phosphoryl chloride derivatives in developing sensitive and selective chemical sensors (Reyheller & Kubik, 2007).
Safety And Hazards
properties
IUPAC Name |
N-[chloro(dimethylamino)phosphoryl]-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12ClN2OP/c1-6(2)9(5,8)7(3)4/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLQARGYFXBZMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P(=O)(N(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClN2OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075096 | |
Record name | Phosphorodiamidic chloride, tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3075096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(dimethylamino)phosphoryl Chloride | |
CAS RN |
1605-65-8 | |
Record name | N,N,N′,N′-Tetramethylphosphorodiamidic chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1605-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(dimethylamino)phosphinic chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001605658 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1605-65-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30697 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphorodiamidic chloride, tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3075096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(dimethylamino)phosphinic chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.016 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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